molecular formula C11H11NOS2 B12302925 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone

1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone

Cat. No.: B12302925
M. Wt: 237.3 g/mol
InChI Key: JMFXRMBPKFNSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone is a chemical compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl group attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone typically involves the reaction of a thiazolidine derivative with a phenyl-containing reagent under specific conditions. One common method involves the cyclization of a thioamide with an α-haloketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]ethanone
  • 1-[(4R)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone

Uniqueness

1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the thiazolidine ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

InChI

InChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

JMFXRMBPKFNSGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CSC1=S)C2=CC=CC=C2

Origin of Product

United States

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